molecular formula C5H4ClIN2 B1586668 2-Chloro-5-iodopyridin-3-amine CAS No. 426463-09-4

2-Chloro-5-iodopyridin-3-amine

Cat. No. B1586668
M. Wt: 254.45 g/mol
InChI Key: CIKQIWYGYUILOL-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodopyridin-3-amine” is a chemical compound used in various research applications .


Synthesis Analysis

The synthesis of “2-Chloro-5-iodopyridin-3-amine” and its derivatives has been mentioned in several studies. For instance, it has been used as a reagent in the multi-step synthesis of (±)-epibatidine . Another study discussed the synthesis and application of trifluoromethylpyridines, where “2-Chloro-5-iodopyridin-3-amine” could potentially be used .


Chemical Reactions Analysis

“2-Chloro-5-iodopyridin-3-amine” has been involved in various chemical reactions. For example, it has been used in the Suzuki coupling reaction with phenylboronic acid dimethyl ester . Another study discussed the selective palladium-catalyzed aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine .


Physical And Chemical Properties Analysis

“2-Chloro-5-iodopyridin-3-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Trifluoromethylpyridines

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: 2-Chloro-5-iodopyridin-3-amine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Production of NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors

  • Scientific Field: Biochemical Research
  • Application Summary: 2-iodopyridine, a compound similar to 2-Chloro-5-iodopyridin-3-amine, is used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Production of Multifunctional Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloro-5-iodopyridin-3-amine can be used as a building block in the production of multifunctional pyridine derivatives .

Synthesis of Pyridine Alkaloids

  • Scientific Field: Biochemical Research
  • Application Summary: 3-Iodopyridine, a compound similar to 2-Chloro-5-iodopyridin-3-amine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

Production of Fluorinated Organic Chemicals

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloro-5-iodopyridin-3-amine can be used in the development of fluorinated organic chemicals . These compounds are becoming increasingly important in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .

Synthesis of Pyridine Alkaloids

  • Scientific Field: Biochemical Research
  • Application Summary: 3-Iodopyridine, a compound similar to 2-Chloro-5-iodopyridin-3-amine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

Safety And Hazards

The safety data sheet for a similar compound, “5-chloro-2-iodopyridin-3-amine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advisable to avoid breathing its dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKQIWYGYUILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363841
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodopyridin-3-amine

CAS RN

426463-09-4
Record name 2-Chloro-5-iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 426463-09-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-iodo-3-nitro-2-chloropyridine (230 mg, 0.809 mmol), ethanol (1 mL), water (6 drops), and concentrated HCl (0.020 mL) were stirred at room temperature for 10 min. Iron (500 mg, 8.95 mmol) was then added in small portions and the reaction round bottom flask was placed into a 100° C. oil bath for 20 min. The iron was removed by filtration, washed with ethanol, then the combined ethanol layers were concentrated under reduced pressure. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to give 5-iodo-3-amino-2-chloropyridine (190 mg, 92%) as a colorless solid.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Koutentis, M Koyioni, SS Michaelidou - Organic & Biomolecular …, 2013 - pubs.rsc.org
The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines (where n = 2, 3 and 4) gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields. …
Number of citations: 27 pubs.rsc.org

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